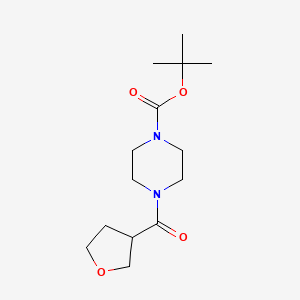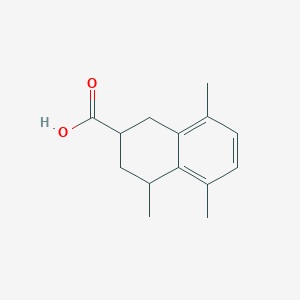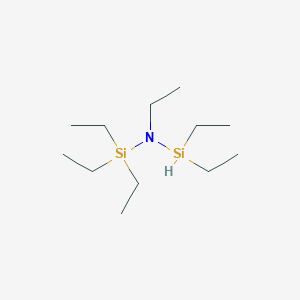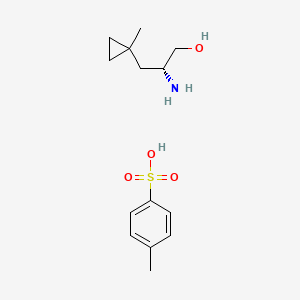
(2R)-2-amino-3-(1-methylcyclopropyl)propan-1-ol;4-methylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-3-(1-methylcyclopropyl)propan-1-ol;4-methylbenzenesulfonic acid is a complex organic compound that combines an amino alcohol with a sulfonic acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(1-methylcyclopropyl)propan-1-ol typically involves the reaction of 1-methylcyclopropylamine with an appropriate aldehyde or ketone, followed by reduction. The resulting amino alcohol can then be reacted with 4-methylbenzenesulfonic acid to form the final compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-amino-3-(1-methylcyclopropyl)propan-1-ol;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of sulfonate esters or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various sulfonate esters.
Aplicaciones Científicas De Investigación
(2R)-2-amino-3-(1-methylcyclopropyl)propan-1-ol;4-methylbenzenesulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in protein binding assays.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mecanismo De Acción
The mechanism of action of (2R)-2-amino-3-(1-methylcyclopropyl)propan-1-ol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The amino alcohol group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The sulfonic acid group may enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-2-methylpropan-1-ol: A simpler amino alcohol with similar functional groups but lacking the cyclopropyl and sulfonic acid moieties.
4-methylbenzenesulfonic acid: A sulfonic acid derivative without the amino alcohol component.
Uniqueness
The uniqueness of (2R)-2-amino-3-(1-methylcyclopropyl)propan-1-ol;4-methylbenzenesulfonic acid lies in its combination of an amino alcohol with a cyclopropyl group and a sulfonic acid moiety. This structural complexity provides distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C14H23NO4S |
|---|---|
Peso molecular |
301.40 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(1-methylcyclopropyl)propan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H15NO.C7H8O3S/c1-7(2-3-7)4-6(8)5-9;1-6-2-4-7(5-3-6)11(8,9)10/h6,9H,2-5,8H2,1H3;2-5H,1H3,(H,8,9,10)/t6-;/m1./s1 |
Clave InChI |
IBEMOVKVDQIBFN-FYZOBXCZSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CC1)C[C@H](CO)N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CC1)CC(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


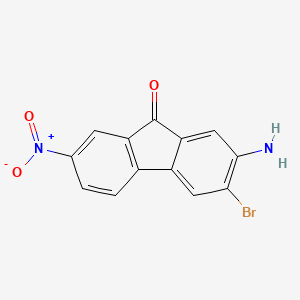
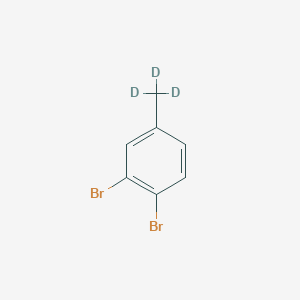
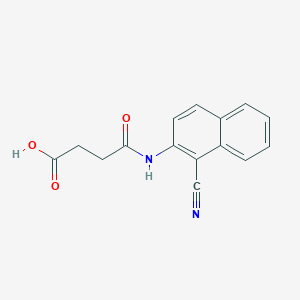

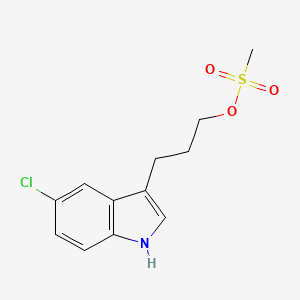
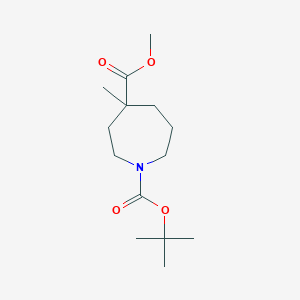
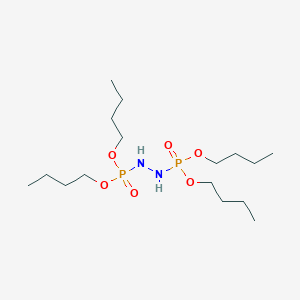
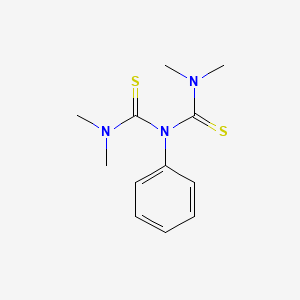

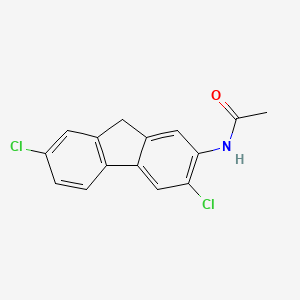
![4-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14013149.png)
